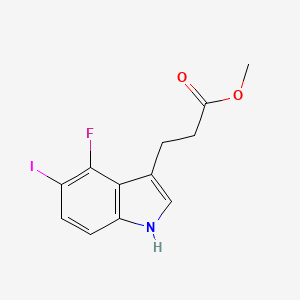
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is a quinoline derivative with a bromine atom at the 6th position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Nitration: Introduction of the nitro group at the 3rd position of the quinoline ring.
Bromination: Introduction of the bromine atom at the 6th position.
N-Alkylation: Attachment of the isopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-N-isopropyl-3-aminoquinolin-4-amine.
Aplicaciones Científicas De Investigación
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-isopropyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropyl group may also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-methyl-3-nitroquinolin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
6-Bromo-N-ethyl-3-nitroquinolin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
6-Bromo-N-isopropyl-3-nitroquinolin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, nitro group, and isopropyl group provides a distinct set of properties that can be exploited for various applications.
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
6-bromo-3-nitro-N-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C12H12BrN3O2/c1-7(2)15-12-9-5-8(13)3-4-10(9)14-6-11(12)16(17)18/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
MREIFWWRBZGCMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















